N-[2-(3-Hydroxypropoxy)-5-nitrophenyl]acetamide
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Overview
Description
N-[2-(3-Hydroxypropoxy)-5-nitrophenyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a nitro group, a hydroxypropoxy group, and an acetamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Hydroxypropoxy)-5-nitrophenyl]acetamide typically involves the reaction of 2-(3-hydroxypropoxy)-5-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-(3-Hydroxypropoxy)-5-nitroaniline+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Hydroxypropoxy)-5-nitrophenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of N-[2-(3-Aminopropoxy)-5-nitrophenyl]acetamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-[2-(3-Hydroxypropoxy)-5-nitrophenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-Hydroxypropoxy)-5-nitrophenyl]acetamide involves its interaction with specific molecular targets. The hydroxypropoxy group may facilitate binding to enzymes or receptors, while the nitro group can participate in redox reactions. The acetamide group may enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide: A β-blocker with similar structural features.
N-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide: Another compound with a hydroxypropoxy group and acetamide functionality.
Uniqueness
N-[2-(3-Hydroxypropoxy)-5-nitrophenyl]acetamide is unique due to the presence of both a nitro group and a hydroxypropoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89665-57-6 |
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Molecular Formula |
C11H14N2O5 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
N-[2-(3-hydroxypropoxy)-5-nitrophenyl]acetamide |
InChI |
InChI=1S/C11H14N2O5/c1-8(15)12-10-7-9(13(16)17)3-4-11(10)18-6-2-5-14/h3-4,7,14H,2,5-6H2,1H3,(H,12,15) |
InChI Key |
BXJDHYFYXHSJPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OCCCO |
Origin of Product |
United States |
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